REACTION_CXSMILES
|
Cl[C:2]1[C:7]2[N:8]=[N:9][S:10][C:6]=2[C:5]([C:11]#[N:12])=[CH:4][CH:3]=1.BrC1C2N=NSC=2C(C#N)=C(Br)C=1.S1C2C(C(O)=O)=CC=CC=2N=N1.COC(C1C2SN=NC=2C=CC=1)=O>>[C:11]([C:5]1[C:6]2[S:10][N:9]=[N:8][C:7]=2[CH:2]=[CH:3][CH:4]=1)#[N:12]
|
Name
|
4-chloro-7-cyanobenzo-1,2,3-thiadiazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C2=C1N=NS2)C#N
|
Name
|
4,6-dibromo-7-cyanobenzo-1,2,3-thiadiazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C2=C1N=NS2)C#N)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1N=NC2=C1C(=CC=C2)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=CC=2N=NSC21
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC=CC=2N=NSC21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |